molecular formula C7H12N2 B13803486 1-Azabicyclo[2.2.2]octan-2-imine CAS No. 730241-45-9

1-Azabicyclo[2.2.2]octan-2-imine

Cat. No.: B13803486
CAS No.: 730241-45-9
M. Wt: 124.18 g/mol
InChI Key: AFTCQRSLPPQCCG-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-2-imine is a nitrogen-containing heterocyclic compound It is structurally characterized by a bicyclic framework where a nitrogen atom is incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octan-2-imine can be synthesized through several methods. One common approach involves the reaction of a suitable precursor with a nitrogen source under specific conditions. For example, the reaction of a bicyclic ketone with ammonia or an amine can yield the desired imine compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted bicyclic compounds .

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.2]octan-2-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

730241-45-9

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-2-imine

InChI

InChI=1S/C7H12N2/c8-7-5-6-1-3-9(7)4-2-6/h6,8H,1-5H2

InChI Key

AFTCQRSLPPQCCG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2=N

Origin of Product

United States

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